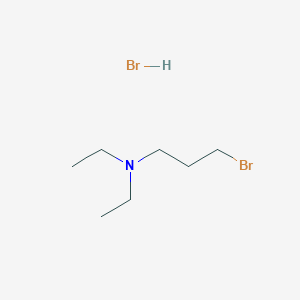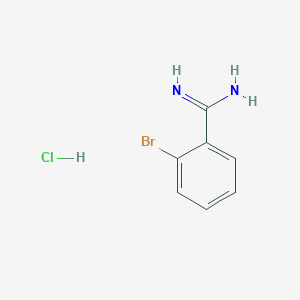
1-(3,4-二氯-2-羟基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, is a chlorinated aromatic ketone with potential applications in various fields, including organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related compounds that can help infer the properties and reactivity of the target molecule.
Synthesis Analysis
The synthesis of related chlorinated aromatic ketones often involves reactions with chlorinated acyl chlorides or oxidative conditions. For instance, the synthesis of a dichloro-imidazolidinyl ethanone derivative was achieved through a one-pot reaction involving dichloroacetyl chloride . Similarly, the oxidation of hydroxyphenyl ethanes with DDQ has been reported to yield benzofuran derivatives . These methods suggest that the synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one could potentially be carried out through analogous chlorination and oxidation reactions.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is characterized by the presence of electron-withdrawing chloro substituents, which can influence the electronic properties of the molecule. For example, a study on a chlorophenyl pyrazolyl ethanone derivative revealed insights into the molecular geometry and vibrational wavenumbers using density functional theory . The presence of chloro groups in such compounds can affect the electron density distribution, as seen in the molecular electrostatic potential study .
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions, including nucleophilic and electrophilic attacks. The molecular electrostatic potential study of a related compound indicated that the carbonyl group and phenyl rings are potential sites for electrophilic attack, while nitrogen atoms could be sites for nucleophilic attack . These findings suggest that 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one may also exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. For instance, the presence of hydroxyl groups can lead to hydrogen bond formation, affecting the compound's boiling point, solubility, and crystalline structure . The chloro substituents can increase the compound's density and influence its refractive index. The synthesis and characterization of similar compounds have been achieved using techniques such as NMR, FTIR, and X-ray crystallography, which could also be applicable to the target compound .
科学研究应用
合成和表征
- 在3,5-二氯-4-羟基苯甲酸还原过程中,该化合物参与了双(3,5-二氯-4-羟基苯基)甲烷的形成,后者是由酸的交联形成的。这突显了它在通过化学反应和合成创造新化合物方面的潜力 (Ritmaleni, Notario, & Yuliatun, 2013)。
- 它还参与了用于非线性光学应用的偶氮色团的合成,强调了它在开发具有特定光学性质的先进材料中的实用性 (Zadrozna & Kaczorowska, 2006)。
材料科学和催化
- 已经研究了1-(3,4-二氯-2-羟基苯基)乙酮衍生物的介电和热性能,这对材料科学尤其是甲基丙烯酸酯聚合物的背景具有贡献 (Çelik & Coskun, 2018)。
- 该化合物的衍生物已被用于催化,特别是在由金属配体络合物促进的选择氧化反应中,展示了它在增强化学反应和过程中的作用 (Godhani et al., 2016)。
安全和危害
属性
IUPAC Name |
1-(3,4-dichloro-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWSRGXLFGVQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556991 |
Source


|
| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
CAS RN |
55736-71-5 |
Source


|
| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)

